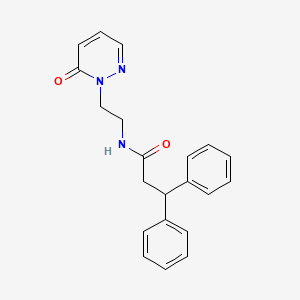

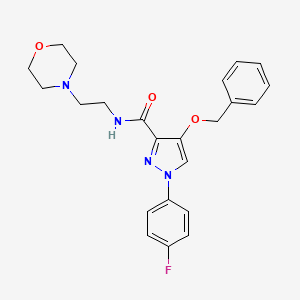

![molecular formula C15H11N3O4S2 B2684229 N-([2,3'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034342-76-0](/img/structure/B2684229.png)

N-([2,3'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-([2,3’-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide” is a chemical compound. It contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of this ring .

Synthesis Analysis

The synthesis of thiadiazole derivatives has been widely studied. For instance, an improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents has been reported . The highest yields of π-spacer-acceptor-π-spacer type compounds were obtained by means of the Stille reaction .Molecular Structure Analysis

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole .Chemical Reactions Analysis

Thiadiazole derivatives have been shown to undergo various chemical reactions. For example, a study revealed that the radical reaction mechanism proceeds through nitrogen-centered radical generation, followed by the addition of arenes .Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can vary widely. For instance, a new electrochromic copolymer based on 4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole and 3,4-ethylenedioxythiophene was found to have a low band gap of 1.32 eV .科学的研究の応用

Synthesis and Potential Antiviral Activity

A study by Chen et al. (2010) synthesized a series of N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid. These compounds exhibited some degree of anti-tobacco mosaic virus activity, highlighting their potential antiviral applications (Chen et al., 2010).

Antimicrobial and Antifungal Action

Research by Sych et al. (2019) extended the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, synthesizing compounds that showed sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This indicates their potential as antimicrobial and antifungal agents (Sych et al., 2019).

Anticancer Evaluation

Mert et al. (2014) designed and synthesized pyrazole-sulfonamide derivatives, which were then tested for their in vitro antiproliferative activities against HeLa and C6 cell lines. Some of these compounds exhibited promising broad-spectrum antitumor activity, suggesting their potential use in cancer treatment (Mert et al., 2014).

Carbonic Anhydrase Inhibition

Supuran et al. (1998) reported on the synthesis of benzolamide-like derivatives that showed very strong inhibitory effects towards three isozymes of carbonic anhydrase (CA I, II, and IV). This research underscores the potential of such compounds in developing treatments targeting carbonic anhydrases (Supuran et al., 1998).

作用機序

Target of Action

Compounds with similar structures have been reported to interact with various biological targets

Mode of Action

It is known that thiadiazole-based compounds can interact strongly with biological targets due to their mesoionic character . This interaction can lead to various biochemical changes within the organism. More detailed studies are required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Thiadiazole derivatives have been reported to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug development, as it determines the drug’s bioavailability and therapeutic efficacy

Result of Action

Thiadiazole derivatives have been reported to exert a broad spectrum of biological activities , suggesting that this compound may have diverse molecular and cellular effects

特性

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4S2/c19-24(20,14-3-1-2-12-15(14)18-23-17-12)16-8-11-4-5-13(22-11)10-6-7-21-9-10/h1-7,9,16H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEVKKWOPAUCAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC=C(O3)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

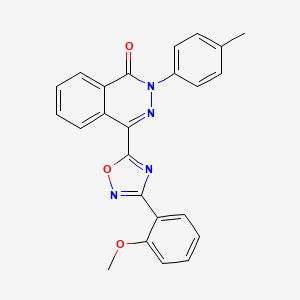

![2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2684149.png)

![4-[5-(2-amino-4,5-dimethoxyphenyl)-2H-tetrazol-2-yl]butanoic acid](/img/structure/B2684158.png)

![2-(2-chloro-6-fluorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2684159.png)

![9-(3-Chloro-2-methylphenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2684164.png)

![Acetamide, N-(4-acetylphenyl)-2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)-](/img/structure/B2684165.png)

![5-((2-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2684168.png)

![Methyl 2-[[2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2684169.png)